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molecular formula C7H10ClN5O2S B8292955 N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N

N-(2-chloro-5-thiazolylmethyl)-N',N'-dimethyl-N"-nitroguanidine

Cat. No. B8292955
M. Wt: 263.71 g/mol
InChI Key: QOCXQTBNEGILPH-UHFFFAOYSA-N
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Patent
US05180833

Procedure details

To a mixture of 13.0 g of N,N-dimethyl-N'-nitroguanidine, 5.90 g of powdery sodium hydroxide and 200 ml of dry DMF was dropwise added a solution of 2-chloro-5-(chloromethyl)thiazole in 15 ml of DMF over 2 hours while cooling with ice. The bath was removed, and stirring continued at room temperature for 13 hours followed by removal of the DMF by distillation under reduced pressure. To the residue was added 200 ml of acetonitrile followed by separation of insoluble materials by filtration on celite. The filtrate was purified by column chromatography (eluted with dichloromethane-acetonitrile 2:1-1:2). There was obtained 6.45 g of 1-(2-chloro-5-thiazolylmethyl)-3,3-dimethyl-2-nitroguanidine (reference compound No. 1), mp 155°-160° C. Crystallization from ethanol raised mp to 165.5°-166.5° C. NMR (DMSO-d6): 2.96(6H, s), 4.50(2H, d, J=5.8 Hz), 7.56(1H, s), 8.53(1H, br t, J=5.8 Hz).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[C:3]([NH:5][N+:6]([O-:8])=[O:7])=[NH:4].[OH-].[Na+].[Cl:12][C:13]1[S:14][C:15]([CH2:18]Cl)=[CH:16][N:17]=1>CN(C=O)C>[Cl:12][C:13]1[S:14][C:15]([CH2:18][NH:4][C:3]([N:2]([CH3:9])[CH3:1])=[N:5][N+:6]([O-:8])=[O:7])=[CH:16][N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CN(C(=N)N[N+](=O)[O-])C
Name
Quantity
5.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CN1)CCl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The bath was removed
CUSTOM
Type
CUSTOM
Details
followed by removal of the DMF by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 200 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
followed by separation of insoluble materials by filtration on celite
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by column chromatography (eluted with dichloromethane-acetonitrile 2:1-1:2)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC=1SC(=CN1)CNC(=N[N+](=O)[O-])N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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